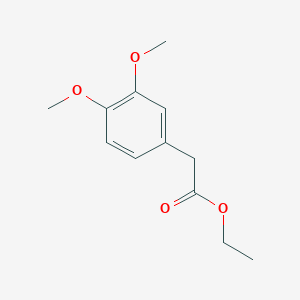

Ethyl 3,4-dimethoxyphenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCZNJTDZCNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066306 | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18066-68-7 | |

| Record name | Ethyl 3,4-dimethoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18066-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dimethoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018066687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dimethoxyphenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-dimethoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3,4-DIMETHOXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM6F9NYZ3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 3,4-dimethoxyphenylacetate CAS number

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

CAS Number: 18066-68-7

This technical guide provides comprehensive information on this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Compound Identification and Properties

This compound, also known as ethyl homoveratrate, is a derivative of benzeneacetic acid.[1][2] Its core structure consists of a dimethoxylated phenyl ring attached to an ethyl acetate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18066-68-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 224.25 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [2][3] |

| Synonyms | Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester; Ethyl dimethoxyphenylacetate; Homoveratric acid, ethyl ester | [1][2][5] |

| Boiling Point | 159-160 °C (at 4 mmHg) | [2] |

| InChI Key | WZKCZNJTDZCNMH-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)CC1=CC(=C(C=C1)OC)OC | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3,4-dimethoxyphenylacetic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with ethanol.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is based on established methods for the formation of acyl chlorides from carboxylic acids and their subsequent esterification.[6][7]

Step 1: Synthesis of (3,4-Dimethoxyphenyl)acetyl chloride [7]

-

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂)

-

-

Procedure:

-

Suspend 3,4-dimethoxyphenylacetic acid in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add thionyl chloride dropwise to the suspension at room temperature over a period of 2 hours.

-

After the addition is complete and gas evolution has ceased (approximately 16 hours), reflux the mixture for one hour to ensure the reaction goes to completion.

-

Remove the volatile components (excess thionyl chloride and methylene chloride) by distillation under reduced pressure.

-

The resulting residue, (3,4-dimethoxyphenyl)acetyl chloride, can be purified by vacuum distillation.[7]

-

Step 2: Synthesis of this compound [6]

-

Materials:

-

(3,4-Dimethoxyphenyl)acetyl chloride

-

Anhydrous ethanol

-

An inert solvent (e.g., methylene chloride or tetrahydrofuran)

-

A non-nucleophilic base (e.g., pyridine or triethylamine, optional, to scavenge HCl)

-

-

Procedure:

-

Dissolve the (3,4-dimethoxyphenyl)acetyl chloride obtained in Step 1 in an inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add anhydrous ethanol to the solution with stirring. The reaction is exothermic.

-

If a base is used, it should be added to the reaction mixture prior to the addition of the acyl chloride.

-

Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water, a dilute aqueous solution of sodium bicarbonate, and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 3,4-dimethoxyphenylacetic acid.

References

- 1. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 2. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Ethyl 3,4-dimethoxyphenyl acetate (CAS 18066-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (3,4-Dimethoxyphenyl)acetyl chloride | 10313-60-7 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Ethyl 3,4-dimethoxyphenylacetate. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C12H16O4.[1][2] It is the ethyl ester of 3,4-dimethoxyphenylacetic acid. The structure is characterized by a benzene ring substituted with two methoxy groups at positions 3 and 4, and an ethyl acetate group at position 1.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [1] |

| CAS Number | 18066-68-7 | [1][2] |

| Molecular Formula | C12H16O4 | [1][2] |

| Molecular Weight | 224.25 g/mol | [1] |

| Boiling Point | 159-160 °C at 4 mmHg | |

| InChI | InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3 | [1] |

| SMILES | CCOC(=O)CC1=CC(=C(C=C1)OC)OC | [1] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Data | Source |

| ¹H NMR | Data available | [3] |

| ¹³C NMR | Data available | [1] |

| Mass Spectrometry (GC-MS) | Major peaks (m/z): 224 (M+), 151 | [1][2] |

| Infrared (IR) Spectroscopy | Data available | [1][2] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods, with Fischer esterification being a common and effective approach.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 3,4-dimethoxyphenylacetic acid and ethanol using an acid catalyst.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Synthesis via Microwave-Assisted Esterification

A rapid synthesis can be performed using microwave irradiation.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Ethanol

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave reaction vessel, combine 3,4-dimethoxyphenylacetic acid and ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80°C to 120°C) for a short duration (e.g., 8 to 20 minutes).[4]

-

After the reaction, cool the mixture and dilute it with dichloromethane.[4]

-

Wash the organic solution with saturated sodium carbonate solution and then with water.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway: Fischer Esterification

References

Technical Guide: Ethyl 3,4-dimethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as ethyl homoveratrate, is an organic chemical compound that serves primarily as an intermediate in synthetic chemistry. Its molecular structure, featuring a substituted benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, including some pharmaceuticals. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Chemical and Physical Properties

This compound is a derivative of benzeneacetic acid. The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1] |

| CAS Registry Number | 18066-68-7 | [1][2] |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [1] |

Synonyms:

-

Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester[2]

-

Acetic acid, (3,4-dimethoxyphenyl)-, ethyl ester[2]

-

Ethyl dimethoxyphenylacetate[2]

-

Homoveratric acid, ethyl ester[2]

Synthesis Protocol

The most common method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. A modern adaptation of this method utilizes microwave irradiation to accelerate the reaction.

Microwave-Assisted Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of this compound[3].

Materials:

-

3,4-dimethoxyphenylacetic acid

-

Ethanol

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Microwave reactor (e.g., Anton Paar Monowave 300)

-

Reaction glass tube with screw cap and magnetic stirrer

Procedure:

-

In a suitable reaction glass tube equipped with a magnetic stirrer, mix 3,4-dimethoxyphenylacetic acid (0.6 mol) and ethanol (1.5-2 mol) until a wet mixture is formed[3].

-

Place the sealed reaction mixture into the microwave reactor.

-

Irradiate the mixture at 80°C for 8 minutes or at 120°C for 20 minutes[3].

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled mixture with dichloromethane (41 mL) and filter by gravity[3].

-

Wash the filtrate with additional dichloromethane.

-

Transfer the organic filtrate to a separatory funnel and wash sequentially with a saturated sodium carbonate solution and then with water[3].

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the dried solution and concentrate it under reduced pressure to yield the final product, this compound[3].

Caption: Synthesis workflow for this compound.

Analytical Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several key fragments.

| m/z (Mass-to-Charge Ratio) | Interpretation | Source(s) |

| 224 | Molecular Ion [M]⁺ | [1] |

| 151 | Dominant fragment ion | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data requires direct access to spectral databases, typical chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) in structures similar to this compound are well-established. Data for this specific compound is available in databases such as SpectraBase[1].

Applications in Synthesis

While there is limited documented evidence of direct, large-scale biological or pharmacological activity of this compound itself, its structural motifs are present in various bioactive molecules. Its primary role is as a chemical intermediate. For instance, related compounds like 3,4-dimethoxyphenylacetone and 3,4-dimethoxybenzyl cyanide are known precursors in the synthesis of pharmaceuticals such as METHYLDOPA (an antihypertensive agent) and Verapamil (a calcium channel blocker)[4][5]. This suggests that this compound is a valuable building block for creating more complex molecular architectures in drug discovery and development.

References

- 1. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 3. This compound | 18066-68-7 [chemicalbook.com]

- 4. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Ethyl 2-(3,4-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Ethyl 2-(3,4-dimethoxyphenyl)acetate, a key organic compound utilized in various scientific and pharmaceutical applications. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a synthetic intermediate in drug development.

Chemical Identity and Nomenclature

The compound commonly referred to as Ethyl 3,4-dimethoxyphenylacetate is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: ethyl 2-(3,4-dimethoxyphenyl)acetate[1][2][3]

This nomenclature precisely describes its structure: an ethyl ester of acetic acid, where the second carbon of the acetate group is substituted with a 3,4-dimethoxyphenyl group.

Physicochemical and Spectroscopic Data

The fundamental properties of ethyl 2-(3,4-dimethoxyphenyl)acetate are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [1][2] |

| Synonyms | Homoveratric acid ethyl ester, Ethyl homoveratrate | [1][4] |

| CAS Number | 18066-68-7 | [1][2][4] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][4][5] |

| Molecular Weight | 224.25 g/mol | [1][4][6] |

| Boiling Point | 159-160 °C at 4 mmHg | [2] |

| SMILES | CCOC(=O)CC1=CC(=C(C=C1)OC)OC | [1][2][5] |

| InChIKey | WZKCZNJTDZCNMH-UHFFFAOYSA-N | [1][2][4] |

| XLogP3 | 1.7 | [1] |

Role in Synthetic Chemistry

Ethyl 2-(3,4-dimethoxyphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a substituted aromatic ring and an ester functional group, allows for a variety of chemical transformations. It primarily serves as a building block for constructing more complex molecular architectures. For instance, derivatives of the core structure are utilized in the synthesis of cardiovascular agents like bevantolol.[7] The ester can be hydrolyzed to its corresponding carboxylic acid, (3,4-dimethoxyphenyl)acetic acid (homoveratric acid), or can undergo reactions at the alpha-carbon to the carbonyl group.

Experimental Protocols

A standard and efficient method for the synthesis of ethyl 2-(3,4-dimethoxyphenyl)acetate is the Fischer esterification of its parent carboxylic acid, (3,4-dimethoxyphenyl)acetic acid.

Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of (3,4-dimethoxyphenyl)acetic acid with ethanol.

Materials:

-

(3,4-Dimethoxyphenyl)acetic acid (Homoveratric Acid)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)acetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually 4-8 hours).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure ethyl 2-(3,4-dimethoxyphenyl)acetate.

Application in Drug Development

Ethyl 2-(3,4-dimethoxyphenyl)acetate serves as a precursor in the multi-step synthesis of various pharmacologically active molecules. Its structure is a common feature in compounds targeting cardiovascular and neurological pathways. The general workflow involves modifying the ester functional group and potentially further functionalizing the aromatic ring to achieve the desired target molecule.

References

- 1. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. ETHYL 2-(3,4-DIMETHOXYPHENYL)ACETATE | CAS 18066-68-7 [matrix-fine-chemicals.com]

- 4. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 5. appchemical.com [appchemical.com]

- 6. Ethyl 2-(3,5-dimethoxyphenyl)acetate | C12H16O4 | CID 11831071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dimethoxyphenyl acetate () for sale [vulcanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

This technical guide provides a comprehensive overview of this compound, also known as Homoveratric acid ethyl ester. The document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential roles in scientific research and drug development.

Chemical Identity and Synonyms

Ethyl 2-(3,4-dimethoxyphenyl)acetate is a derivative of phenylacetic acid. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

| Synonym | Source |

| This compound | --INVALID-LINK-- |

| Homoveratric acid, ethyl ester | --INVALID-LINK-- |

| 3,4-Dimethoxyphenylacetic acid ethyl ester | --INVALID-LINK-- |

| Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | --INVALID-LINK-- |

| Acetic acid, (3,4-dimethoxyphenyl)-, ethyl ester | --INVALID-LINK-- |

| Ethyl dimethoxyphenylacetate | --INVALID-LINK-- |

| Ethyl homoveratrate | --INVALID-LINK-- |

| ethyl 2-(3,4-dimethoxyphenyl)acetate | --INVALID-LINK-- |

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 18066-68-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 224.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | --INVALID-LINK-- |

| Boiling Point | 159-160 °C at 4 mmHg | --INVALID-LINK-- |

| SMILES | CCOC(=O)CC1=CC(=C(C=C1)OC)OC | --INVALID-LINK-- |

| InChI Key | WZKCZNJTDZCNMH-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Protocols

Synthesis via Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of its carboxylic acid precursor, 3,4-dimethoxyphenylacetic acid (homoveratric acid), with ethanol in the presence of an acid catalyst.[1][2][3] This is a reversible reaction, and thus, reaction conditions are optimized to drive the equilibrium towards the product.[4]

Materials:

-

3,4-Dimethoxyphenylacetic acid (Homoveratric acid)

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (NaCl), saturated solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Toluene or other suitable non-polar solvent for azeotropic removal of water (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Dean-Stark apparatus (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 3,4-dimethoxyphenylacetic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents). The large excess of ethanol serves to drive the reaction equilibrium towards the ester product.[4]

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.3 molar equivalents). The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2 to 10 hours.[1][5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Neutralize the excess acid by carefully washing the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.[5]

-

Extraction: Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ethanol.

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product.

Biological Activity and Applications in Drug Development

While direct biological studies on this compound are limited, its structural components and precursors provide significant insights into its potential applications in research and drug development.

Precursor to Pharmaceutical Compounds

The parent carboxylic acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid), is a known intermediate in the synthesis of various pharmaceutical compounds, including cardiovascular drugs like papaverine.[6] It has also been identified as a dopamine metabolite and has been studied for its ability to inhibit brain mitochondrial respiration.[7] Therefore, the ethyl ester can serve as a protected or modified version of this acid, potentially offering different pharmacokinetic properties for derivatization and use in medicinal chemistry.

Research in Fatty Acid Uptake Inhibition

A study on a series of homovanillic acid esters, which are structurally very similar to this compound, demonstrated their potential as inhibitors of intestinal fatty acid uptake in Caco-2 cells.[8][9] The study highlighted that specific structural motifs, such as branched fatty acid side chains, are important for this inhibitory activity.[8] This suggests that this compound and its derivatives could be valuable tools for research into metabolic disorders and obesity by exploring their effects on fatty acid transport and metabolism.

Building Block for Novel Derivatives

As a chemical building block, this compound provides a scaffold for the synthesis of more complex molecules. The dimethoxy-phenyl group is a common feature in many biologically active compounds, and the ethyl acetate functional group is amenable to a variety of chemical transformations. This makes it a useful starting material in drug discovery programs aimed at creating novel therapeutic agents.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. 3,4-Dimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Homoveratric Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoveratric acid ethyl ester, also known as ethyl 2-(3,4-dimethoxyphenyl)acetate, is an organic compound with potential applications in pharmaceutical research and development. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While specific biological activities and mechanisms of action are still under investigation, this guide consolidates the available technical data to serve as a foundational resource for scientific professionals.

Chemical and Physical Properties

Homoveratric acid ethyl ester is the ethyl ester derivative of homoveratric acid. Its core structure consists of a benzene ring substituted with two methoxy groups and an ethyl acetate group.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| CAS Number | 18066-68-7 | [1][2] |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [2] |

| Synonyms | Ethyl 3,4-dimethoxyphenylacetate, Homoveratric acid ethyl ester, Ethyl dimethoxyphenylacetate, Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester | [1][3] |

| Appearance | White to off-white solid (for the parent acid) | [4] |

| Boiling Point | 159-160 °C at 4 mmHg | [3] |

| Melting Point | 96-99 °C (for the parent acid, homoveratric acid) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of homoveratric acid ethyl ester.

Mass Spectrometry

The electron ionization mass spectrum of homoveratric acid ethyl ester shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 224 | Molecular ion [M]⁺ |

| 151 | Fragment ion [M - OCH₂CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of homoveratric acid ethyl ester would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~1735 | C=O (ester) stretch |

| ~1250 and ~1100 | C-O (ester) stretch |

| ~2975-2845 | C-H (aliphatic) stretch |

| ~1600 | C=C (aromatic) stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | m | 3H | Aromatic protons |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~3.8 | s | 6H | Two -OCH₃ groups |

| ~3.5 | s | 2H | -CH₂- adjacent to the aromatic ring |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~149, ~148 | Aromatic carbons attached to -OCH₃ |

| ~127 | Quaternary aromatic carbon |

| ~121, ~112, ~111 | Aromatic CH carbons |

| ~61 | -O-CH₂-CH₃ |

| ~56 | Two -OCH₃ carbons |

| ~41 | -CH₂- adjacent to the aromatic ring |

| ~14 | -O-CH₂-CH₃ |

Synthesis of Homoveratric Acid Ethyl Ester

The primary method for synthesizing homoveratric acid ethyl ester is through the Fischer-Speier esterification of homoveratric acid with ethanol in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials:

-

Homoveratric acid (1 equivalent)

-

Absolute ethanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or other suitable organic solvent

Procedure:

-

In a round-bottom flask, dissolve homoveratric acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl homoveratrate.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

A microwave-assisted synthesis has also been reported, which can significantly reduce the reaction time.[8] In this method, a mixture of 3,4-dimethoxyphenylacetic acid and ethanol is irradiated in a microwave reactor.[8]

Biological Activity and Applications in Drug Development

While specific biological activities for homoveratric acid ethyl ester are not extensively documented in the provided search results, related compounds and extracts containing esters have shown various biological effects. Esters are often explored in drug development as prodrugs to enhance the pharmacokinetic properties of a parent compound.[9]

Ethyl acetate extracts of various plants have demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[10][11] For instance, the phenolic compound ethyl 3,4-dihydroxybenzoate has been shown to potentiate antibiotic activity by inhibiting bacterial efflux pumps.[12]

Homoveratric acid itself is a metabolite of dopamine and has been noted to inhibit brain mitochondrial respiration.[4][13] The ethyl ester derivative could be a subject of future research to explore if it retains or modifies this activity, potentially with improved cell permeability.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of homoveratric acid ethyl ester via Fischer esterification.

Caption: General workflow for the synthesis of homoveratric acid ethyl ester.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification involves several key steps, as depicted below.

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

- 1. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 2. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 18066-68-7 [chemicalbook.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (3,4-Dimethoxyphenyl)acetic acid | 93-40-3 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 3,4-dimethoxyphenylacetate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of this compound. This compound, also known as homoveratric acid ethyl ester, serves as a valuable building block in various chemical syntheses.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [2][3] |

| Synonyms | Homoveratric acid, ethyl ester; 3,4-Dimethoxyphenylacetic acid ethyl ester; Ethyl homoveratrate | [3][4] |

| CAS Number | 18066-68-7 | [3][4] |

| Molecular Formula | C₁₂H₁₆O₄ | [2][4] |

| Molecular Weight | 224.25 g/mol | [2][5] |

| Appearance | Light yellow liquid | [1] |

| Odor | Vinegar-like | [1] |

| Boiling Point | 159°C to 160°C (at 4 mmHg) | [3] |

| Solubility | Low water solubility | [1] |

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and an ethyl acetate group.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Data available.[6] |

| ¹³C NMR | Data available.[2][6] |

| Mass Spectrometry (GC-MS) | Data available through the NIST Mass Spectrometry Data Center.[2][4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[2] |

Experimental Protocols

Synthesis via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid).

Materials:

-

3,4-dimethoxyphenylacetic acid[7]

-

Ethanol (absolute)[7]

-

Concentrated sulfuric acid (catalyst)[8]

-

Dichloromethane[7]

-

Saturated sodium carbonate solution[7]

-

Anhydrous sodium sulfate[7]

Procedure:

-

Reaction Setup: In a round-bottom flask, 3,4-dimethoxyphenylacetic acid is mixed with an excess of ethanol.[7][8] A magnetic stirrer is added to the flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while stirring.[8]

-

Reflux: The reaction mixture is heated to reflux.[7][8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature.[7] The excess ethanol is removed under reduced pressure.[8]

-

Extraction: The residue is diluted with dichloromethane.[7] The organic layer is then washed with a saturated sodium carbonate solution to neutralize the acid catalyst, followed by a water wash.[7][8]

-

Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[7][8]

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Relationship to Key Biological Molecules

This compound is the ethyl ester of 3,4-dimethoxyphenylacetic acid, also known as homoveratric acid.[9] Homoveratric acid is a metabolite of dopamine, a critical neurotransmitter. The metabolic pathway illustrates the conversion of dopamine to homovanillic acid (HVA), and the structural relationship to homoveratric acid.

Caption: Biochemical relationship of this compound.

Safety and Handling

This compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1][10] The compound should be handled in a well-ventilated area.[1] For storage, it should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[1][10]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. The synthetic route via Fischer esterification is straightforward and efficient. Its relationship to biologically significant molecules like dopamine metabolites suggests its potential as a synthon in medicinal chemistry and drug development. This guide provides foundational data for researchers working with this versatile chemical intermediate.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 5. Ethyl 2-(3,5-dimethoxyphenyl)acetate | C12H16O4 | CID 11831071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(18066-68-7) 1H NMR [m.chemicalbook.com]

- 7. This compound | 18066-68-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3,4-dimethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3,4-dimethoxyphenylacetate, a significant compound in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity and practical application.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][3] |

| Molecular Weight | 224.25 g/mol | [1][2][3][4] |

| CAS Number | 18066-68-7 | [2][3][5] |

| Appearance | Not explicitly stated, but its precursor, (3,4-Dimethoxyphenyl)acetic acid, is a white to beige powder. | [6] |

| Boiling Point | 178°C at 12 torr[5], 191°C[7], 159-160°C at 4 mmHg[3][7] | Various sources report slightly different values under different pressures. |

| Density | 1.084 g/cm³ (predicted) | [5][7] |

| Refractive Index | 1.5180 | [5][7] |

| Flash Point | 129.3°C | [5] |

| Vapor Pressure | 0.00102 mmHg at 25°C | [5] |

| Solubility | Esters with shorter hydrocarbon chains are generally soluble in water[8]. This compound is expected to be soluble in organic solvents like acetone and methylated spirits, and likely has low solubility in water[9]. The precursor, (3,4-Dimethoxyphenyl)acetic acid, is slightly soluble in chloroform, DMSO, and methanol[6]. | Solubility data is inferred from general ester properties and the properties of its precursor. |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [1][3] |

| Synonyms | Homoveratric acid ethyl ester, 3,4-Dimethoxyphenylacetic acid ethyl ester, Ethyl homoveratrate | [2][3][7] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of esters, which can be adapted for this compound.

Materials:

-

3,4-dimethoxyphenylacetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, combine 3,4-dimethoxyphenylacetic acid and an excess of ethanol.[10]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 8 minutes at 80°C or 20 minutes at 120°C if using a microwave reactor).[10]

-

After cooling, dilute the reaction mixture with dichloromethane.[10]

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium carbonate solution and water to neutralize the acid and remove unreacted starting material.[10]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[10]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[10]

-

Further purification can be achieved through distillation under reduced pressure.

Determination of Physical Properties

The following outlines general experimental procedures for determining the key physical properties of an ester like this compound.

Boiling Point:

-

The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For substances with high boiling points, vacuum distillation is employed to prevent decomposition.

Density:

-

A pycnometer or a digital density meter can be used to accurately measure the density of the liquid ester at a specific temperature.

Refractive Index:

-

A refractometer is used to measure the refractive index of the liquid. This value is a characteristic property of the substance and is indicative of its purity.

Solubility:

-

Qualitative solubility tests can be performed by adding a small amount of the ester to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. For quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved ester can be determined using techniques like gas chromatography or UV-Vis spectroscopy.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 3. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl 3,4-dimethoxyphenyl acetate (CAS 18066-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (3,4-Dimethoxyphenyl)acetic acid | 93-40-3 [chemicalbook.com]

- 7. 18066-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scribd.com [scribd.com]

- 10. This compound | 18066-68-7 [chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of Ethyl 3,4-dimethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethoxyphenylacetate, a derivative of homoveratric acid, is a compound of interest in medicinal chemistry and pharmacology. Due to a notable scarcity of direct research on this specific ester, this technical guide provides a comprehensive overview of its known properties and potential biological activities, drawing necessary inferences from its parent compound, 3,4-dimethoxyphenylacetic acid (homoveratric acid). This document consolidates available information on its chemical characteristics, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation. Particular emphasis is placed on its predicted anti-inflammatory, analgesic, and antimicrobial properties, as well as its relationship to dopamine metabolism. This guide aims to serve as a foundational resource to stimulate and inform future research into the pharmacological profile of this compound.

Introduction

This compound (CAS No. 18066-68-7) is an organic compound characterized by a phenylacetic acid core with two methoxy groups at the 3 and 4 positions of the benzene ring, and an ethyl ester functional group.[1] While direct studies on the biological activities of this specific ester are limited, its parent compound, 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid), has been reported to possess several interesting pharmacological properties.[2][3] Homoveratric acid is recognized as a metabolite of dopamine and has been investigated for its potential anti-inflammatory, analgesic, and antimicrobial effects.[4][5][6] Furthermore, it serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly cardiovascular drugs.[5]

This guide will synthesize the available information on this compound and its parent acid to provide a comprehensive technical overview for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [1] |

| Synonyms | Ethyl homoveratrate, Homoveratric acid ethyl ester | [7] |

| CAS Number | 18066-68-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Liquid | [7] |

| Boiling Point | 191 °C | [7] |

Synthesis

This compound can be synthesized from its parent compound, 3,4-dimethoxyphenylacetic acid (homoveratric acid), through Fischer esterification.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-dimethoxyphenylacetic acid (homoveratric acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Activities

Based on the known activities of its parent compound, homoveratric acid, this compound is predicted to exhibit a range of biological effects. The ethyl ester functional group may enhance the lipophilicity of the molecule, potentially improving its absorption and cell permeability, which could modulate its overall activity.

Anti-inflammatory and Analgesic Activity

Homoveratric acid has been suggested to have anti-inflammatory and analgesic properties.[2] It is plausible that this compound shares these characteristics. A standard in vivo model to evaluate these effects is the carrageenan-induced paw edema assay in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound.

-

Administer the test compound or controls orally or intraperitoneally.

-

After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[8][9]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity

Homoveratric acid has been reported to possess antimicrobial properties and is used as a food preservative.[3][6] this compound may also exhibit similar activity. Standard in vitro methods can be employed to determine its efficacy against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of this compound.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

This compound

-

Positive controls (e.g., gentamicin for bacteria, fluconazole for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism, which can be confirmed by measuring the optical density at 600 nm.

Role in Dopamine Metabolism

Homoveratric acid is a known metabolite in the dopamine pathway.[4] Dopamine is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA). Homoveratric acid is structurally similar to HVA, differing by a methoxy group instead of a hydroxyl group at one position. It is considered a xenobiotic metabolite, and its presence can be indicative of exposure to certain exogenous compounds.[5] The metabolic fate of this compound in vivo is likely to involve hydrolysis to homoveratric acid.

Data Presentation

As of the date of this publication, there is a lack of publicly available quantitative data (e.g., IC₅₀, MIC) specifically for the biological activities of this compound. The data presented in Table 2 is for related compounds and is provided for comparative and inferential purposes.

Table 2: Biological Activity of Compounds Structurally Related to this compound

| Compound | Biological Activity | Assay | Result | Reference(s) |

| 3-hydroxy-4-methoxycinnamic acid | Antibacterial | MIC against E. coli MDR | > 512 µg/mL | [10] |

| 3-hydroxy-4-methoxycinnamic acid | Antibacterial | MIC against S. aureus MDR | > 512 µg/mL | [10] |

Note: The data in this table is for structurally related compounds and not for this compound itself. It is intended to provide context for potential areas of investigation.

Conclusion and Future Directions

This compound is a compound with a currently underexplored pharmacological profile. Based on the known biological activities of its parent compound, homoveratric acid, it is a promising candidate for investigation into its anti-inflammatory, analgesic, and antimicrobial properties. The addition of the ethyl ester group may influence its pharmacokinetic properties, potentially enhancing its bioavailability and efficacy.

Future research should focus on:

-

In vitro screening: Comprehensive evaluation of its antimicrobial activity against a broad panel of pathogens and determination of its cytotoxic profile in various cell lines.

-

In vivo studies: Conducting well-designed animal studies to confirm its anti-inflammatory and analgesic effects and to establish its pharmacokinetic and safety profiles.

-

Mechanistic studies: Investigating the underlying molecular mechanisms of its biological activities, including its potential interactions with key enzymes and signaling pathways involved in inflammation and pain.

-

Metabolism studies: Elucidating the metabolic fate of this compound in vivo, particularly its conversion to homoveratric acid and subsequent metabolites.

This technical guide provides a foundational framework to encourage and guide these future research endeavors, which are essential to fully uncover the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. shutterstock.com [shutterstock.com]

- 3. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dimethoxyphenylacetic acid | 93-40-3 | FD12596 [biosynth.com]

- 7. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3,4-dimethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethoxyphenylacetate, a derivative of phenylacetic acid, is a compound of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive review of its synthesis, chemical properties, and potential biological activities. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectroscopic data. While direct biological studies on this specific ester are limited, this guide also explores the known activities of structurally related compounds to highlight its potential areas of application in drug discovery and development.

Chemical Properties and Data

This compound, also known as ethyl homoveratrate, is an organic compound with the chemical formula C₁₂H₁₆O₄.[1] It is the ethyl ester of 3,4-dimethoxyphenylacetic acid.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate | [1] |

| CAS Number | 18066-68-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| Boiling Point | 159-160 °C at 4 mmHg | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. A microwave-assisted method has also been reported.

Fischer Esterification

The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5][6]

Reaction:

Figure 1: Fischer Esterification of 3,4-dimethoxyphenylacetic acid.

Experimental Protocol:

A detailed experimental protocol for the Fischer esterification of 3,4-dimethoxyphenylacetic acid is outlined below, based on general procedures for this reaction type.

Materials:

-

3,4-dimethoxyphenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation.[7]

Experimental Protocol:

-

In a microwave reactor tube, mix 3,4-dimethoxyphenylacetic acid (0.6 mol) with ethanol (1.5-2 mol).[7]

-

Irradiate the mixture in a microwave reactor at 80°C for 8 minutes or 120°C for 20 minutes.[7]

-

After cooling, dilute the reaction mixture with dichloromethane.[7]

-

Wash the organic phase with a saturated sodium carbonate solution and then with water.[7]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[7]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data is available but specific peak assignments are not detailed in the provided search results. |

| ¹³C NMR | A proton-decoupled ¹³C NMR spectrum is available.[1][8] The carbonyl carbon of the ester is expected at a low field (around 171 ppm), while the aromatic carbons and the carbons of the ethyl and methoxy groups will appear at higher fields.[8] |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available.[1] Key expected absorptions include a strong C=O stretch for the ester group around 1735-1750 cm⁻¹ and C-O stretching bands. |

| Mass Spectrometry (MS) | The NIST database shows a mass spectrum for this compound.[2] The molecular ion peak [M]⁺ would be at m/z = 224. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements.[9] |

Biological Activity

Antioxidant Activity

Phenolic compounds and their derivatives are well-known for their antioxidant properties. While no specific DPPH or ABTS assays for this compound were found, related phenolic compounds have demonstrated significant radical scavenging activity. The presence of the dimethoxy-substituted phenyl ring suggests that this compound may possess antioxidant potential.

Anti-inflammatory Activity

Compounds with a 3,4-dimethoxyphenyl moiety have been investigated for their anti-inflammatory effects. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene has been shown to possess potent anti-inflammatory activity. This suggests that this compound could be a candidate for anti-inflammatory research.

Cytotoxic Activity

The cytotoxic effects of this compound against cancer cell lines have not been specifically reported in the available literature. However, various synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, a structure related to the 3,4-dimethoxyphenyl group, have been shown to induce apoptosis in cancer cells.[10][11] This suggests that the core structure may have potential as a scaffold for the development of anticancer agents. Further investigation using assays such as the MTT assay would be necessary to determine the cytotoxic potential of this compound.[12][13][14]

Experimental Workflows and Signaling Pathways

As there is no specific information on the biological mechanism of action for this compound, a diagram for a hypothetical experimental workflow to screen for its bioactivity is presented.

Figure 2: A hypothetical workflow for screening the bioactivity of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of drug discovery. While direct evidence of its biological activity is currently lacking in the scientific literature, its structural similarity to other bioactive molecules suggests that it may exhibit antioxidant, anti-inflammatory, and potentially cytotoxic properties. This guide provides the foundational chemical knowledge and outlines a path for future research to explore the therapeutic potential of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. This compound | C12H16O4 | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. This compound | 18066-68-7 [chemicalbook.com]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.um.edu.my [eprints.um.edu.my]

- 13. Induction of apoptosis through oxidative stress-related pathways in MCF-7, human breast cancer cells, by ethyl acetate extract of Dillenia suffruticosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Ethyl 3,4-dimethoxyphenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethoxyphenylacetate, also known as homoveratric acid ethyl ester, is a chemical compound with the molecular formula C₁₂H₁₆O₄. It belongs to the class of phenoacetates, characterized by a phenyl ring substituted with two methoxy groups and an ethyl ester functional group. While not a widely known compound in its own right, its core structure, the 3,4-dimethoxyphenyl group, is present in a variety of biologically active molecules and natural products. This technical guide provides an in-depth overview of the synthesis of this compound, presenting both a plausible historical method of its "discovery" through classical esterification and a modern, efficient microwave-assisted protocol. Additionally, it tabulates the compound's physicochemical properties and explores the biological context of its parent acid, 3,4-dimethoxyphenylacetic acid (homoveratric acid), a metabolite of dopamine-related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent carboxylic acid, 3,4-dimethoxyphenylacetic acid, are presented below for easy reference and comparison.

| Property | This compound | 3,4-Dimethoxyphenylacetic Acid |

| Synonyms | Homoveratric acid ethyl ester, Ethyl 2-(3,4-dimethoxyphenyl)acetate | Homoveratric acid, 2-(3,4-Dimethoxyphenyl)acetic acid |

| CAS Number | 18066-68-7[1] | 93-40-3 |

| Molecular Formula | C₁₂H₁₆O₄[1] | C₁₀H₁₂O₄ |

| Molecular Weight | 224.25 g/mol [1] | 196.20 g/mol |

| Appearance | - | Light beige solid |

| Melting Point | - | 96-98 °C |

| Boiling Point | - | - |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)acetate[1] | (3,4-dimethoxyphenyl)acetic acid |

Historical Synthesis: The "Discovery" via Fischer-Speier Esterification

The discovery of simple esters like this compound is not typically marked by a single, celebrated event but rather represents the application of established chemical reactions to new substrates. The Fischer-Speier esterification, first described in 1895, is a classic and highly probable method for the initial synthesis of this compound. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental transformation in organic chemistry.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of this compound based on the principles of Fischer-Speier esterification.[2][3]

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents). If using a Dean-Stark apparatus for water removal, toluene can be added as an azeotropic solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours to reach equilibrium.

-

Work-up: After cooling to room temperature, the excess ethanol and toluene are removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is redissolved in an organic solvent such as ethyl acetate and transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the pure ester.

Caption: Fischer-Speier Esterification Mechanism.

Modern Synthesis: Microwave-Assisted Esterification